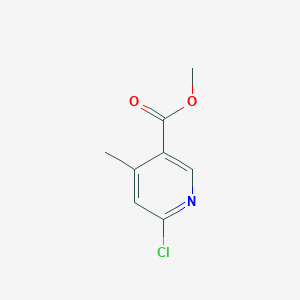

3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile

Vue d'ensemble

Description

“3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse and include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Applications De Recherche Scientifique

Analyse complète des applications du 3-amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile

Découverte de médicaments : Ce composé est utilisé dans la synthèse de divers produits pharmaceutiques en raison de son cycle imidazole, une structure courante dans de nombreux médicaments. Il a été constaté qu'il contribuait au potentiel thérapeutique de composés ayant des activités telles que des propriétés antibactériennes, antifongiques et antivirales .

Catalyse : Dans le domaine de la catalyse, le this compound peut servir de ligand pour les catalyseurs utilisés dans les réactions chimiques. Sa structure unique lui permet de se lier aux métaux et d'améliorer les vitesses de réaction ou la sélectivité.

Science des matériaux : Les propriétés du composé sont explorées pour créer de nouveaux matériaux présentant des caractéristiques souhaitées, telles qu'une résistance ou une conductivité accrue. Il pourrait servir de bloc de construction pour les polymères ou autres matériaux avancés.

Activités biologiques : Les dérivés de ce composé présentent une gamme d'activités biologiques, notamment des effets anti-inflammatoires, antitumoraux, antidiabétiques, antiallergiques et antipyrétiques. Cela en fait un composé précieux pour le développement de nouveaux traitements .

Potentiel antioxydant : Certains dérivés ont montré un bon potentiel de piégeage des radicaux libres, comparable à celui de l'acide ascorbique (vitamine C). Cela suggère son utilisation dans le développement de thérapies antioxydantes .

Activités anti-amibiennes et antihelminthiques : Le composé présente des applications potentielles dans le traitement des infections causées par les amibes et les helminthes en raison de ses propriétés anti-amibiennes et antihelminthiques .

Activité ulcérogène : La recherche indique que certains dérivés peuvent avoir des applications dans le traitement des ulcères en raison de leur activité ulcérogène .

Applications antifongiques : Compte tenu de ses propriétés antifongiques, ce composé pourrait être utilisé dans le développement de nouveaux agents ou traitements antifongiques .

Orientations Futures

The future directions for research on imidazo[1,2-a]pyridines are likely to continue focusing on their potential pharmaceutical applications, given their broad range of chemical and biological properties . This includes further exploration of their synthesis, functionalization, and physicochemical properties, as well as their biological role and potential therapeutic significance .

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can target a variety of proteins and enzymes . For instance, some imidazole derivatives have been found to target the C522 residue of p97, a protein involved in various cellular processes .

Mode of Action

They can interact with their targets in various ways, often leading to changes in the function or activity of the target . For example, some imidazole derivatives have been found to inhibit the function of their target proteins, leading to therapeutic effects .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . For instance, some imidazole derivatives have been found to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis and progression .

Pharmacokinetics

It is known that imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It is known that the action of imidazole derivatives can be influenced by various factors, including the ph of the environment, the presence of other substances, and the temperature .

Analyse Biochimique

Biochemical Properties

3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known for its ability to act as a ligand, binding to metal ions and forming coordination complexes. This property allows this compound to interact with metalloenzymes, potentially inhibiting or activating their catalytic activities. Additionally, the amino group can form hydrogen bonds with amino acid residues in proteins, influencing protein folding and stability .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit the activity of certain kinases, leading to alterations in phosphorylation patterns and downstream signaling events. This can result in changes in gene expression profiles, affecting cellular processes such as proliferation, differentiation, and apoptosis . Furthermore, this compound may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering metabolite levels and fluxes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, either inhibiting or activating their functions. For example, it may act as a competitive inhibitor by binding to the active site of an enzyme, preventing the substrate from accessing the catalytic site. Alternatively, it may bind to allosteric sites, inducing conformational changes that modulate enzyme activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it may undergo hydrolysis or oxidation over extended periods . These degradation processes can lead to the formation of metabolites with different biochemical properties, potentially altering the compound’s effects on cells and tissues .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or neurotoxicity . It is important to determine the optimal dosage range to maximize the compound’s therapeutic benefits while minimizing its potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound may be taken up by cells through active transport mechanisms, such as those involving solute carrier (SLC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can also be affected by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters.

Propriétés

IUPAC Name |

3-amino-6-imidazol-1-ylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-5-8-7(11)1-2-9(13-8)14-4-3-12-6-14/h1-4,6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDMBTXBVQTNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C#N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.